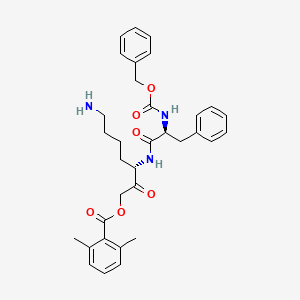

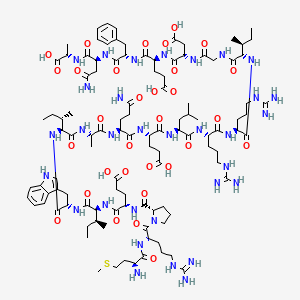

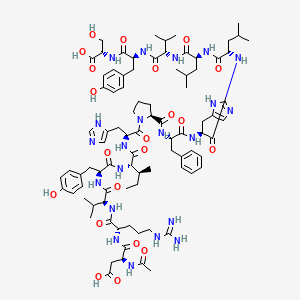

(S)-7-amino-3-((S)-2-(benzyloxycarbonylamino)-3-phenylpropanamido)-2-oxoheptyl 2,6-dimethylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GB111-NH2 is a small molecule inhibitor specifically designed to target cysteine cathepsins, a family of proteases involved in various physiological and pathological processes. This compound has garnered significant attention in the field of cancer research due to its ability to modulate the tumor microenvironment by inhibiting cathepsin activity .

Méthodes De Préparation

The synthesis of GB111-NH2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the condensation of specific amino acids and other organic molecules under controlled conditions.

Functional group modification: Introduction of functional groups such as amines and ketones to enhance the compound’s binding affinity to cysteine cathepsins.

Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

GB111-NH2 undergoes several types of chemical reactions, primarily focusing on its interaction with cysteine cathepsins:

Inhibition of cysteine cathepsins: The compound forms a covalent bond with the active site cysteine residue of the cathepsins, leading to irreversible inhibition.

Oxidation and reduction: GB111-NH2 can undergo oxidation and reduction reactions, which may affect its stability and activity.

Substitution reactions: The compound can participate in substitution reactions, particularly involving its functional groups, which can be modified to enhance its properties.

Applications De Recherche Scientifique

GB111-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer research: The compound is used to study the role of cysteine cathepsins in tumor progression and metastasis.

Protease activity studies: The compound is used as a tool to study protease activity in various biological systems, providing insights into the regulation of protease function in health and disease.

Drug development:

Mécanisme D'action

The mechanism of action of GB111-NH2 involves its interaction with cysteine cathepsins, leading to their inhibition:

Binding to the active site: GB111-NH2 binds covalently to the active site cysteine residue of the cathepsins, forming a stable complex that prevents the protease from functioning.

Induction of apoptosis: By inhibiting cathepsin activity, GB111-NH2 induces apoptosis in tumor-associated macrophages, leading to reduced tumor growth and metastasis.

Modulation of immune response: The compound alters macrophage polarization from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype, enhancing the immune response against tumors.

Comparaison Avec Des Composés Similaires

GB111-NH2 is unique in its specificity and potency as a cysteine cathepsin inhibitor. Similar compounds include:

E64: A well-known cysteine protease inhibitor, but less specific compared to GB111-NH2.

CA-074: Another cysteine cathepsin inhibitor, primarily targeting cathepsin B, but with lower potency.

K11777: A potent inhibitor of cathepsin K, but with broader activity against other proteases.

Propriétés

Formule moléculaire |

C33H39N3O6 |

|---|---|

Poids moléculaire |

573.7 g/mol |

Nom IUPAC |

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate |

InChI |

InChI=1S/C33H39N3O6/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40)/t27-,28-/m0/s1 |

Clé InChI |

SRXNAWHDCFMFNI-NSOVKSMOSA-N |

SMILES isomérique |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

SMILES canonique |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)

![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)

![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)